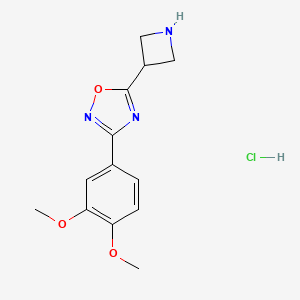![molecular formula C9H16ClN3O2 B1379168 2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride CAS No. 1461705-06-5](/img/structure/B1379168.png)
2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride” is a chemical compound with the molecular formula C9H16ClN3O2 and a molecular weight of 233.7 .
Molecular Structure Analysis
The molecular structure of “2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride” can be represented by the formula C9H16ClN3O2 . Unfortunately, detailed structural analysis such as bond lengths, bond angles, and conformational analysis are not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride” such as melting point, boiling point, and density are not available in the search results .Wissenschaftliche Forschungsanwendungen
Synthesis of Morpholines
Morpholines are a class of organic chemical compounds that are commonly found in various biologically active molecules and pharmaceuticals. The compound can be used as a starting material or intermediate in the synthesis of morpholines, which are valuable in medicinal chemistry due to their presence in numerous natural products .
Development of Non-Purine Xanthine Oxidase Inhibitors
The morpholine derivative has potential applications in the treatment of gout. It can act as a non-purine xanthine oxidase inhibitor, which is crucial for developing new therapeutic agents for managing hyperuricemia and gout by reducing the production of uric acid .
Solid-Phase Synthesis Techniques
This compound may be utilized in solid-phase synthesis methods, which are advantageous for creating complex molecules with high purity and efficiency. Such techniques are essential in the pharmaceutical industry for the rapid development of new drugs .
Stereoselective Synthesis
The stereoselective synthesis of morpholine derivatives is an important area of research. The compound can be involved in reactions that require specific stereochemistry, which is vital for the activity of many drugs .
Cyclodidepsipeptides Synthesis
Cyclodidepsipeptides are another class of compounds with significant medicinal potential. The morpholine derivative can be used in the synthesis of these compounds, which have shown promising pharmacological activities and are considered good candidates for drug development .
Preclinical Drug Metabolism Studies
Labeled morpholine derivatives, such as those containing carbon-14, are synthesized for use in preclinical in vitro and in vivo drug metabolism studies. This helps in understanding the pharmacokinetics and metabolic pathways of potential therapeutic agents .
Heterocyclic System Synthesis
The compound can be used to synthesize new heterocyclic systems, which are often the core structures of drugs with various therapeutic effects. This is particularly important in the discovery of novel pharmaceuticals .
Catalysis and Green Chemistry
In the field of catalysis, the morpholine derivative can be used to develop new catalytic systems that are more efficient and environmentally friendly. This aligns with the principles of green chemistry, aiming to reduce waste and avoid the use of hazardous substances .
Eigenschaften
IUPAC Name |
2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-6(2)9-11-8(12-14-9)7-5-10-3-4-13-7;/h6-7,10H,3-5H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZODQXRCNVBTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2CNCCO2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Methylsulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1379087.png)
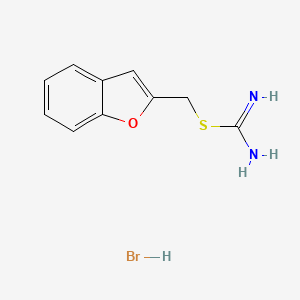
![4-[(2-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1379092.png)
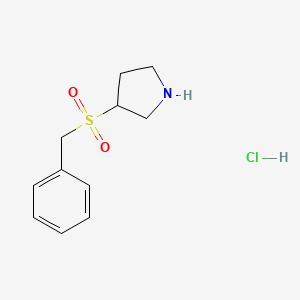

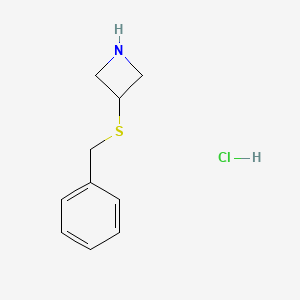
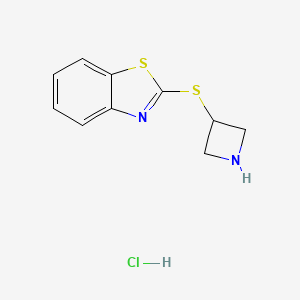
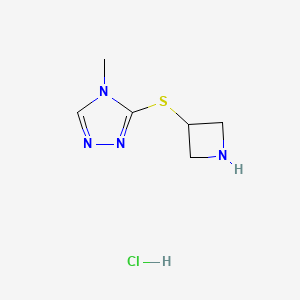
![3-(Benzylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1379102.png)
![2-[(Benzylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1379105.png)
![4-[(Benzylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1379106.png)
![4-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1379107.png)
